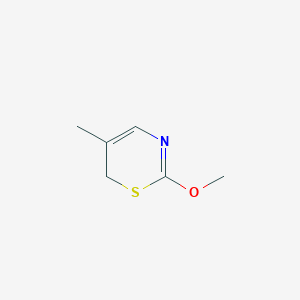

2-Methoxy-5-methyl-6H-1,3-thiazine

CAS No.: 89996-48-5

Cat. No.: VC8388641

Molecular Formula: C6H9NOS

Molecular Weight: 143.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89996-48-5 |

|---|---|

| Molecular Formula | C6H9NOS |

| Molecular Weight | 143.21 g/mol |

| IUPAC Name | 2-methoxy-5-methyl-6H-1,3-thiazine |

| Standard InChI | InChI=1S/C6H9NOS/c1-5-3-7-6(8-2)9-4-5/h3H,4H2,1-2H3 |

| Standard InChI Key | JZIZDBUABVSJKY-UHFFFAOYSA-N |

| SMILES | CC1=CN=C(SC1)OC |

| Canonical SMILES | CC1=CN=C(SC1)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Methoxy-5-methyl-6H-1,3-thiazine features a thiazine ring system substituted with methoxy (-OCH) and methyl (-CH) groups at positions 2 and 5, respectively (Figure 1). The planar ring structure is stabilized by resonance effects, with the sulfur atom contributing to electron delocalization. X-ray crystallography data, though unavailable for this specific compound, suggest that analogous thiazines adopt chair-like conformations in the solid state .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 143.207 g/mol |

| Exact Mass | 143.040 Da |

| Topological Polar Surface Area (TPSA) | 46.89 Ų |

| LogP (Octanol-Water) | 1.075 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

The moderate LogP value indicates balanced lipophilicity, suggesting potential membrane permeability in biological systems . The TPSA value aligns with typical thiazine derivatives, implying moderate solubility in polar solvents .

Synthesis and Manufacturing

Historical Synthesis

The first reported synthesis of 2-methoxy-5-methyl-6H-1,3-thiazine dates to 1984 by Schulze et al., who employed a cyclocondensation strategy using thiourea and α,β-unsaturated ketones under acidic conditions . While detailed reaction mechanisms remain unpublished, analogous thiazine syntheses involve nucleophilic attack by sulfur on electron-deficient carbons, followed by ring closure .

Green Chemistry Approaches

Recent advancements in thiazine synthesis emphasize sustainability. Bankar and Dhankar (2018) demonstrated that phase-transfer catalysts like tetrabutylammonium bromide (TBAB) in a -water biphasic system enhance reaction efficiency for related thiazines . Although untested for 2-methoxy-5-methyl-6H-1,3-thiazine, this method could reduce energy consumption and waste compared to traditional routes.

Scheme 1: Hypothetical Green Synthesis Pathway

-

Reactants: 3-Methoxypropenal, methylthiourea, TBAB catalyst.

-

Conditions: Biphasic solvent (/HO), 50°C, 30-minute stirring.

-

Mechanism: TBAB facilitates interfacial transfer of reactants, accelerating cyclization.

Biological and Pharmacological Activities

Anti-Inflammatory and Analgesic Effects

Pyrimido-thiazine derivatives with methoxy substituents show comparable efficacy to acetylsalicylic acid in rat carrageenan-induced edema models . The methoxy group in 2-methoxy-5-methyl-6H-1,3-thiazine may similarly modulate cyclooxygenase (COX) pathways, though experimental validation is needed.

Applications in Research and Industry

Medicinal Chemistry

The compound’s scaffold serves as a precursor for hybrid molecules. Singh et al. (2016) synthesized 1,3-thiazine-1,3,5-triazine hybrids with potent antibacterial activity, highlighting the versatility of thiazine cores in drug design .

Materials Science

Thiazines contribute to conductive polymers and organic semiconductors. The methoxy group’s electron-donating properties could enhance charge transport in photovoltaic devices, though application-specific studies are lacking.

Future Perspectives

Critical research priorities include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume